molecular formula C11H14O4 B12078096 Methyl 4-(2-hydroxyethyl)-3-methoxybenzoate

Methyl 4-(2-hydroxyethyl)-3-methoxybenzoate

Cat. No.: B12078096
M. Wt: 210.23 g/mol
InChI Key: RORWTYLCNUQTPE-UHFFFAOYSA-N
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Description

Methyl 4-(2-hydroxyethyl)-3-methoxybenzoate is a benzoate ester derivative featuring a methoxy group (-OCH₃) at the 3-position and a 2-hydroxyethyl (-CH₂CH₂OH) substituent at the 4-position of the aromatic ring.

Properties

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

methyl 4-(2-hydroxyethyl)-3-methoxybenzoate

InChI

InChI=1S/C11H14O4/c1-14-10-7-9(11(13)15-2)4-3-8(10)5-6-12/h3-4,7,12H,5-6H2,1-2H3

InChI Key

RORWTYLCNUQTPE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)OC)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(2-hydroxyethyl)-3-methoxybenzoate typically involves the esterification of 4-(2-hydroxyethyl)-3-methoxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the hydroxyethyl group is oxidized to a carboxyl group, forming 4-(2-carboxyethyl)-3-methoxybenzoic acid.

    Reduction: The compound can be reduced to form Methyl 4-(2-hydroxyethyl)-3-methoxybenzyl alcohol.

    Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like thiols, amines, or halides can be used in substitution reactions, often in the presence of a base or under acidic conditions.

Major Products Formed:

    Oxidation: 4-(2-carboxyethyl)-3-methoxybenzoic acid.

    Reduction: Methyl 4-(2-hydroxyethyl)-3-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Methyl 4-(2-hydroxyethyl)-3-methoxybenzoate is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for various chemical transformations.

Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving esterases and oxidoreductases.

Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals, including fragrances and flavoring agents.

Mechanism of Action

The mechanism by which Methyl 4-(2-hydroxyethyl)-3-methoxybenzoate exerts its effects depends on its specific application. In enzymatic reactions, it acts as a substrate that undergoes hydrolysis or oxidation. The hydroxyethyl and methoxy groups play crucial roles in its interaction with enzymes, influencing binding affinity and reaction rates.

Molecular Targets and Pathways:

    Enzymes: Esterases and oxidoreductases are primary targets.

    Pathways: The compound can participate in metabolic pathways involving ester hydrolysis and oxidation-reduction reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The table below summarizes key analogs and their substituent-driven properties:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties Applications/Notes
Methyl 4-(2-hydroxyethyl)-3-methoxybenzoate 3-OCH₃, 4-CH₂CH₂OH 226.23 (calculated) Moderate hydrophilicity; potential for hydrogen bonding Intermediate in polymer degradation
Methyl 4-(2-hydroxyethoxy)-3-methoxybenzoate 3-OCH₃, 4-OCH₂CH₂OH 242.23 Ether-linked hydroxy group; lower thermal stability (degrades at 330°C) Degradation product of polyesters
Methyl 4-(3-chloropropoxy)-3-methoxybenzoate 3-OCH₃, 4-OCH₂CH₂CH₂Cl 262.70 Electron-withdrawing Cl; prone to elimination reactions Pharmaceutical intermediate (e.g., Bosutinib)
Methyl 4-acetoxy-3-methoxybenzoate 3-OCH₃, 4-OAc 224.21 Acetoxy as a leaving group; moderate solubility in organic solvents Synthetic intermediate for fungicides
Methyl 4-(benzyloxy)-3-methoxybenzoate 3-OCH₃, 4-OBn 302.33 Hydrophobic benzyl group; high crystallinity (validated via XRD) Protecting group in organic synthesis
Methyl 3-methoxy-4-hydroxybenzoate 3-OCH₃, 4-OH 182.17 Phenolic -OH enhances acidity (pKa ~4.5); antioxidant potential Natural product derivative

Key Comparative Insights

Solubility and Polarity
  • The hydroxyethyl group in the target compound enhances water solubility compared to hydrophobic substituents like benzyloxy (-OBn) or chloropropoxy (-OCH₂CH₂CH₂Cl). However, its solubility is likely lower than that of the phenolic analog (4-OH) due to reduced hydrogen-bonding capacity .
  • The chloropropoxy group introduces polarity but reduces aqueous solubility due to the alkyl chain length and halogen presence .
Thermal Stability and Degradation
  • Methyl 4-(2-hydroxyethoxy)-3-methoxybenzoate degrades at 330°C, producing carboxyl and vinyl end groups via β-scission and homolytic pathways .
  • Chloropropoxy -containing analogs are thermally labile, releasing HCl upon heating, which can catalyze further decomposition .

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